![molecular formula C16H14FN3O2 B2863305 4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797585-18-2](/img/structure/B2863305.png)
4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one, also known as CP-471, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CP-471 belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Antiviral Activity
The structural similarity of the compound to indole derivatives, which have been reported to possess antiviral properties, suggests that it could be explored for antiviral applications. Indole derivatives have shown inhibitory activity against influenza A and other viruses . By analogy, our compound could be synthesized and tested for efficacy against a range of RNA and DNA viruses.
Enzyme Inhibition
The cyclopropane ring is a feature of interest in enzyme inhibition studies due to its unique chemical properties. Enzymes that have been shown to interact with cyclopropane-containing compounds could be potential targets for the compound to act as an inhibitor, which could have therapeutic implications .
Antidiabetic Activity
Indole derivatives have been reported to exhibit antidiabetic activity. The structural features of the compound suggest that it could be evaluated for its potential to modulate blood glucose levels or improve insulin sensitivity .
properties
IUPAC Name |
4-cyclopropyl-2-[(4-fluorophenyl)methyl]-5-(furan-2-yl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-12-5-3-11(4-6-12)10-19-16(21)20(13-7-8-13)15(18-19)14-2-1-9-22-14/h1-6,9,13H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAHVGHZOYJGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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